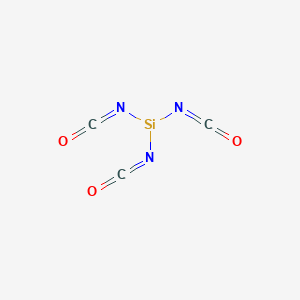
CID 15210655
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 15210655 (exact IUPAC name unavailable in provided evidence) is a chemical compound studied in the context of vacuum-distilled citrus essential oil (CIEO) fractions. Key characteristics include:
Preparation Methods
The synthesis of the compound “CID 15210655” involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful synthesis of the compound. These conditions are optimized to achieve the highest possible yield and purity.
Industrial Production Methods: In industrial settings, the production of the compound is scaled up using large reactors and advanced equipment. The process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
The compound “CID 15210655” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, resulting in the formation of various oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen from the compound, leading to the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: The reactions typically involve the use of common reagents such as acids, bases, and solvents. The conditions, such as temperature and pressure, are optimized to achieve the desired reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are often characterized using various analytical techniques to confirm their structure and purity.
Scientific Research Applications
The compound “CID 15210655” has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: In biological research, the compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and its use in the development of new drugs and treatments.
Industry: In industrial applications, the compound is used in the production of various materials and products, including polymers, coatings, and pharmaceuticals.
Mechanism of Action
The mechanism of action of the compound “CID 15210655” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Selection Criteria for Similar Compounds
Similarity is inferred based on:
- Structural Analogues : Oscillatoxin derivatives () and boronic acid compounds () share functional groups (e.g., oxygenated rings, halogen substituents) that align with CID 15210655’s hypothesized structure.

- Analytical Workflows : highlights PubChem’s identification protocols using exact mass (±5 ppm) and collision cross-section (CCS) data, which are critical for matching this compound to analogues .
Comparative Analysis
Table 1: Physicochemical and Bioactive Properties
Key Contrasts:
- Structural Complexity : Oscillatoxin D is a macrocyclic polyketide with potent cytotoxicity, while this compound and boronic acid derivatives are smaller molecules with applications in organic synthesis or essential oils .
- Analytical Workflows : this compound was characterized via GC-MS and distillation (), whereas oscillatoxins require LC-MS/MS and NMR for structural elucidation due to their complexity .
- Functional Roles : Oscillatoxin D is a toxin targeting sodium channels, while boronic acids are versatile intermediates in Suzuki-Miyaura reactions . This compound’s role remains speculative but may involve flavor or antimicrobial activity in CIEO .
Research Findings and Limitations
- Divergent Applications : Oscillatoxins are studied for ecological roles and drug discovery, whereas this compound’s utility aligns with industrial essential oil refinement .
- Data Gaps : The evidence lacks direct structural or bioassay data for this compound, necessitating further studies (e.g., NMR, in vitro bioactivity assays) to confirm its similarity to oscillatoxins or boronic acids.
- Methodological Insights : ’s emphasis on multi-parameter matching (exact mass, CCS) underscores the need for advanced metabolomics to resolve ambiguities in this compound’s identification .
Properties
Molecular Formula |
C3N3O3Si |
|---|---|
Molecular Weight |
154.14 g/mol |
InChI |
InChI=1S/C3N3O3Si/c7-1-4-10(5-2-8)6-3-9 |
InChI Key |
RIBOHVXFPUUXHA-UHFFFAOYSA-N |
Canonical SMILES |
C(=N[Si](N=C=O)N=C=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

















